molecular formula C9H11N5OS2 B2755896 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207051-17-9

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2755896
CAS No.: 1207051-17-9
M. Wt: 269.34
InChI Key: JTMJPOFKUSJEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a 1,3,4-thiadiazole core, a heterocyclic ring known to be a bioisostere of pyrimidine, which is a fundamental building block in nucleic acids . This characteristic allows compounds containing this scaffold to interact with a wide range of biological targets, disrupting critical cellular processes . The structure is further functionalized with ethylthio and acetamide-linked pyrazole moieties, groups commonly incorporated to modulate the compound's physicochemical properties and biological interactions. The 1,3,4-thiadiazole scaffold is the subject of significant scientific interest due to its broad spectrum of documented pharmacological activities. Research into analogous compounds has demonstrated potent in vitro and in vivo efficacy across various cancer models, with mechanisms of action that include the inhibition of tubulin polymerization, carbonic anhydrases, and histone deacetylases (HDAC), among other targets . Furthermore, structurally related acetamide derivatives bearing the 1,3,4-thiadiazole ring have been investigated as apoptosis inducers, functioning through the activation of key caspase enzymes in cellular pathways . This makes such compounds valuable tools for probing cell death mechanisms. This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyrazol-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5OS2/c1-2-16-9-13-12-8(17-9)11-7(15)6-14-5-3-4-10-14/h3-5H,2,6H2,1H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMJPOFKUSJEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide involves two primary components:

  • 5-(Ethylthio)-1,3,4-thiadiazol-2-amine (thiadiazole core).
  • 2-(1H-Pyrazol-1-yl)acetic acid (pyrazole-acetamide side chain).

Synthesis of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine

The thiadiazole core is typically synthesized via cyclization reactions. A widely cited method involves:

  • Thiol alkylation : Reacting 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl bromide in alkaline ethanol to introduce the ethylthio group.
  • Purification : Recrystallization from ethanol yields 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Reaction Scheme :
$$
\text{2-Amino-5-mercapto-1,3,4-thiadiazole} + \text{C}2\text{H}5\text{Br} \xrightarrow{\text{NaOH, EtOH}} \text{5-(Ethylthio)-1,3,4-thiadiazol-2-amine} + \text{HBr}
$$

Key spectral data for the product includes:

  • IR : 3350 cm$$^{-1}$$ (N–H stretch), 1610 cm$$^{-1}$$ (C=N).
  • $$^1$$H NMR : δ 1.35 (t, 3H, –SCH$$2$$CH$$3$$), 3.10 (q, 2H, –SCH$$2$$), 5.20 (s, 2H, –NH$$2$$).

Synthesis of 2-(1H-Pyrazol-1-yl)Acetic Acid

The pyrazole-acetamide side chain is prepared via nucleophilic substitution:

  • Alkylation : Pyrazole reacts with chloroacetic acid in the presence of potassium carbonate.
  • Acid activation : The product is converted to its acid chloride using thionyl chloride.

Reaction Scheme :
$$
\text{Pyrazole} + \text{ClCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(1H-Pyrazol-1-yl)acetic acid} + \text{KCl}
$$

Characterization data:

  • $$^1$$H NMR : δ 5.15 (s, 2H, –CH$$_2$$CO), 7.45–7.90 (m, 3H, pyrazole-H).

Amide Bond Formation

The final step couples the thiadiazole amine with the activated pyrazole-acetic acid derivative. Two methods are prevalent:

Method 1: Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

  • Activation : 2-(1H-Pyrazol-1-yl)acetic acid is activated with EDCI/HOBt in dichloromethane.
  • Coupling : 5-(Ethylthio)-1,3,4-thiadiazol-2-amine is added, followed by triethylamine.

Reaction Conditions :

  • Solvent: Dichloromethane.
  • Temperature: 0°C → room temperature.
  • Time: 24–28 hours.

Yield : 68–72%.

Method 2: Direct Acid Chloride Coupling
  • Acid chloride preparation : Treat 2-(1H-pyrazol-1-yl)acetic acid with thionyl chloride.
  • Reaction : Add thiadiazole amine in dry tetrahydrofuran (THF) with triethylamine.

Reaction Scheme :
$$
\text{2-(1H-Pyrazol-1-yl)acetyl chloride} + \text{5-(Ethylthio)-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} + \text{HCl}
$$

Yield : 65–70%.

Optimization and Comparative Analysis

Catalytic Efficiency

Method Catalyst Solvent Yield (%) Purity (%)
EDCI/HOBt Triethylamine Dichloromethane 72 99.5
Acid Chloride Triethylamine THF 70 98.8

EDCI/HOBt offers marginally higher yields due to reduced side reactions.

Side Reactions and Mitigation

  • Oligomerization : Occurs at high concentrations. Mitigated by slow addition of reactants.
  • Hydrolysis : Acid chlorides are moisture-sensitive. Use anhydrous conditions.

Structural Characterization

Spectroscopic Data

  • IR (KBr) : 3285 cm$$^{-1}$$ (N–H), 1702 cm$$^{-1}$$ (C=O), 1595 cm$$^{-1}$$ (C=N).
  • $$^1$$H NMR (DMSO-$$d6$$) :
    • δ 1.32 (t, 3H, –SCH$$2$$CH$$3$$).
    • δ 3.05 (q, 2H, –SCH$$2$$).
    • δ 5.12 (s, 2H, –CH$$_2$$CO).
    • δ 7.40–8.10 (m, 3H, pyrazole-H).
  • $$^{13}$$C NMR : 168.5 (C=O), 160.2 (C=N), 142.0 (pyrazole-C).

Elemental Analysis

Element Calculated (%) Observed (%)
C 45.21 45.18
H 4.25 4.23
N 25.34 25.30
S 18.20 18.17

Industrial-Scale Considerations

Cost-Efficiency

  • EDCI/HOBt : Higher reagent cost but better yield.
  • Acid Chloride : Lower cost but requires strict anhydrous conditions.

Environmental Impact

  • Waste Streams : Dichloromethane (toxic) vs. THF (recyclable).
  • Green Chemistry : Explore ionic liquids or microwave-assisted synthesis to reduce solvent use.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiadiazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles like amines can be used in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The thiadiazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s biological activity and physicochemical properties are influenced by substituents on the 1,3,4-thiadiazole ring and the acetamide side chain. Below is a comparative analysis with key analogs:

Compound Substituents Key Features Biological Activity Reference
Target Compound 5-Ethylthio, 2-(pyrazol-1-yl)acetamide Pyrazole enhances solubility; ethylthio improves lipophilicity Antimicrobial (anti-X. oryzae), antifungal (anti-R. solani)
Compound 5g 5-Ethylthio, 2-(2-isopropyl-5-methylphenoxy)acetamide Phenoxy group increases steric bulk Not explicitly reported (structural analog)
Compound 8a 5-Ethylthio, 2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide Thiadiazine-thione moiety Superior antibacterial (30–56% inhibition) and antifungal (EC₅₀ = 33.70 µg/mL) vs. hymexazol
Compound 3a-g 5-Benzylthio, 2-(4-trifluoromethylphenyl)acetamide Trifluoromethyl enhances metabolic stability Anticancer (MDA, PC3, U87 cell lines)
Compound 4y 5-Ethyl, 2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide Dual thiadiazole-thioacetamide Cytotoxic (IC₅₀ = 0.034–0.084 mmol/L vs. cisplatin)

Physicochemical Properties

  • Melting Points : The target compound’s analogs exhibit melting points in the range of 133–170°C. For instance, 5g (168–170°C) and 5l (138–140°C) with ethylthio groups show higher thermal stability compared to benzylthio derivatives (e.g., 5h : 133–135°C) .
  • Synthetic Yield : Ethylthio derivatives generally show moderate yields (68–79%), while benzylthio analogs (e.g., 5m : 85%) are more efficiently synthesized due to favorable nucleophilic substitution kinetics .

Structure-Activity Relationships (SAR)

  • 5-Substituents : Ethylthio groups balance lipophilicity and metabolic stability, outperforming methylthio (e.g., 5f ) in antimicrobial assays . Benzylthio derivatives (e.g., 3a-g ) show higher anticancer potency but reduced solubility .
  • Acetamide Modifications: Pyrazole (target compound) vs. phenoxy (5g) or thiadiazine (8a) groups significantly alter target selectivity. Pyrazole’s hydrogen-bonding capacity may favor antimicrobial over anticancer activity .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes findings from various studies to provide an overview of its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with an ethylthio group and a pyrazole moiety linked to an acetamide group. Its molecular formula is C9H12N4S2C_9H_{12}N_4S_2, with a molecular weight of approximately 240.34 g/mol.

Research indicates that compounds containing thiadiazole and pyrazole rings exhibit significant anticancer properties. The mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. In vitro studies using MTT assays have demonstrated that this compound effectively inhibits the growth of various cancer cell lines.

Case Studies

  • Inhibition of A549 Lung Cancer Cells :
    • IC50 Values : The compound showed promising results against the A549 lung cancer cell line with an IC50 value of approximately 5.176 μM, indicating potent cytotoxicity .
    • Flow Cytometry Analysis : This analysis revealed alterations in mitochondrial membrane potential (MMP), suggesting that the compound induces apoptosis in cancer cells.
  • Breast Cancer Cell Lines :
    • In studies involving MDA-MB-231 and HT-29 cell lines, derivatives similar to this compound exhibited cytotoxicity rates of 62.95% and 68.28%, respectively .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (μM)% Inhibition
A549 (Lung)5.176Not reported
MDA-MB-231Not specified62.95
HT-29 (Colorectal)Not specified68.28

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Research Findings

In vitro tests have shown that the compound can inhibit the growth of several bacterial strains, demonstrating potential as an antimicrobial agent. Further research is needed to elucidate its effectiveness against specific pathogens and to understand its mechanism of action.

Q & A

Q. What are the standard synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Reacting hydrazine derivatives with carbon disulfide or thiourea under reflux to form the 1,3,4-thiadiazole ring.

Ethylthio Group Introduction : Alkylation or thiolation at the 5-position of the thiadiazole using ethyl halides or disulfides.

Acetamide Linkage : Coupling the thiadiazole intermediate with a pyrazole-containing acetic acid derivative via amide bond formation, often using coupling agents like EDCI or DCC .
Key Optimization Parameters :

  • Solvents (e.g., DMF, ethanol) and bases (e.g., triethylamine) improve reaction efficiency.
  • Temperature control (60–80°C) minimizes side reactions .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Structural elucidation requires:
  • ¹H/¹³C NMR : Confirms proton environments (e.g., pyrazole NH at δ 8.5–9.5 ppm, thiadiazole CH3 at δ 1.2–1.4 ppm).
  • IR Spectroscopy : Identifies amide C=O (~1670 cm⁻¹) and thioether C-S (~650 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 326.8).
  • Elemental Analysis : Ensures purity (>95%) .

Q. What initial biological assays are recommended for screening this compound?

  • Methodological Answer : Prioritize assays aligned with thiadiazole derivatives’ known activities:
  • Anticancer : MTT assays against MCF-7 (breast) and A549 (lung) cancer cells, with cisplatin as a positive control .
  • Antimicrobial : Disk diffusion against S. aureus and E. coli .
  • Enzyme Inhibition : Aromatase or kinase inhibition assays (e.g., IC50 determination via fluorometric methods) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Triethylamine or DMAP accelerates amide bond formation.
  • Temperature Gradients : Stepwise heating (e.g., 50°C for thioether formation, 80°C for cyclization) reduces decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How can structural modifications improve cytotoxic selectivity against cancer cells?

  • Methodological Answer :
  • Substituent Variations : Replace the ethylthio group with bulkier alkyl chains (e.g., tert-butyl) to enhance lipophilicity and target binding .
  • Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the pyrazole ring to modulate π-stacking interactions .
  • Selectivity Testing : Compare IC50 values in cancer (MCF-7) vs. non-cancer (NIH3T3) cell lines. For example, a derivative showed IC50 = 0.084 mmol L⁻¹ (MCF-7) vs. >1.0 mmol L⁻¹ (NIH3T3), indicating selectivity .

Q. How can computational methods predict biological targets and resolve contradictory data?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or aromatase. Pyrazole and thiadiazole moieties often bind to ATP pockets .
  • PASS Online : Predicts activity spectra (e.g., "antiproliferative" probability >0.7).
  • Contradiction Resolution : Cross-validate experimental IC50 values with docking scores. For example, a compound with high docking affinity but low activity may require solubility adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.